molecular formula C5H5FN2 B1339254 5-Fluoro-2-methylpyrimidine CAS No. 54376-50-0

5-Fluoro-2-methylpyrimidine

Cat. No. B1339254
CAS RN: 54376-50-0
M. Wt: 112.1 g/mol
InChI Key: PHMCZHCYHMGMLP-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylpyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring. The presence of a fluorine atom at the 5th position and a methyl group at the 2nd position distinguishes it from the parent pyrimidine molecule. This compound is of interest due to its potential applications in pharmaceuticals, particularly in the design of anticancer agents such as fluoropyrimidine carbamates, which are known to generate cytotoxic metabolites selectively in tumor tissues .

Synthesis Analysis

The synthesis of fluoropyrimidine derivatives often involves halogenated pyrimidines as starting materials, which undergo various chemical reactions such as Suzuki cross-coupling and nucleophilic aromatic substitution . For instance, the synthesis of 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines has been reported, which demonstrates the potential for creating a wide array of fluoropyrimidine compounds with varying substituents that can exhibit significant antitubercular activity . Additionally, the synthesis of 2,4-disubstituted-5-fluoropyrimidines has been achieved through regioselective substitution and amide formation, indicating the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is crucial for their biological activity. The introduction of fluorine atoms into the pyrimidine ring can significantly alter the molecule's electronic properties and its interaction with biological targets. For example, the structural variety of fluoroarene-2-aminopyrimidine silver(I) coordination polymers has been explored, revealing the impact of different substituents and counterions on the solid-state assembly and optical properties of these compounds .

Chemical Reactions Analysis

Fluoropyrimidines participate in various chemical reactions that are essential for their biological activity. For example, 5-fluorouracil, a related compound, can interfere with nucleic acid metabolism by inhibiting the enzyme responsible for the methylation of uracil to thymine . Furthermore, the major catabolite of fluoropyrimidines, alpha-fluoro-beta-alanine (FBAL), can react with carbonate to form a carbamate derivative in biological fluids, which can be analyzed using 19F NMR .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of the fluorine atom and other substituents on the pyrimidine ring. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. For instance, the fluorine atom can increase the metabolic stability and enhance the binding affinity of the molecule to its biological target .

Scientific Research Applications

1. Chemotherapy and Anticancer Applications

5-Fluoro-2-methylpyrimidine, a derivative of fluoropyrimidines, is primarily used in chemotherapy for treating various cancers. It's associated with 5-fluorouracil (5-FU), a core chemotherapeutic agent in treating solid malignancies, including colorectal and breast cancer. The mechanism involves inhibition of thymidylate synthase, crucial for DNA synthesis, thereby hindering cancer cell proliferation. Research also explores genomic predictors, like methylenetetrahydrofolate reductase (MTHFR) polymorphism, in determining the response to fluoropyrimidine-based chemotherapy (Marcuello et al., 2006) (Cohen et al., 2003).

2. Pharmacogenetics and Personalized Medicine

The effectiveness and safety of fluoropyrimidine therapy, including derivatives like this compound, are significantly influenced by genetic factors. Dihydropyrimidine dehydrogenase (DPD) polymorphisms play a crucial role in fluoropyrimidine metabolism, where variations can lead to differential drug tolerance and efficacy. This opens avenues in personalized medicine for tailoring chemotherapy based on individual genetic profiles to minimize toxicity and optimize therapeutic outcomes (Del Re et al., 2010) (Henricks et al., 2017).

3. Advanced Drug Delivery Systems

Nanoscale delivery systems using DNA-based nanostructures have been explored for targeting cancer cells with fluoropyrimidine derivatives. These advanced delivery mechanisms enhance the specificity and efficacy of the drug, potentially reducing side effects and improving therapeutic outcomes. The use of such nanostructures in delivering this compound and related compounds represents a significant advancement in targeted cancer therapy (Jorge et al., 2018).

4. Exploring Mechanisms of Drug Action and Resistance Understanding the mechanisms behind the action of fluoropyrimidines and the development of resistance is crucial in improving chemotherapy regimens. Research has identified genes that are transcriptionally activated in response to fluoropyrimidine treatment, providing insights into the cellular mechanisms affected by these drugs. This knowledge can help in identifying biomarkers for resistance and developing more effective treatment strategies (Maxwell et al., 2003).

5. Environmental and Wastewater Treatment Studies The environmental impact and treatment of wastewater containing fluoropyrimidine derivatives, including this compound, have been studied. Research in this area focuses on developing efficient methods for the degradation and removal of these compounds from wastewater, thereby reducing environmental pollution and potential health hazards (Zhang et al., 2016).

Safety and Hazards

5-Fluoro-2-methylpyrimidine is associated with several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Mechanism of Action

Target of Action

5-Fluoro-2-methylpyrimidine is a fluorinated derivative of pyrimidines . The primary targets of this compound are nucleotide synthetic enzymes such as thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis and repair, making it a significant target for anticancer drugs .

Mode of Action

The compound exerts its effects by inhibiting essential biosynthetic processes and by being incorporated into macromolecules such as DNA and RNA, thereby inhibiting their normal function . It is also known to affect cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Biochemical Pathways

This compound affects multiple biological signaling pathways. It modulates cancer-related pathways and has been implicated in the inhibition of RNA- and DNA-modifying enzymes . It also impacts the Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Pharmacokinetics

The pharmacokinetics of this compound is complex due to its substantial first-pass catabolism by cytidine deaminase (CD) . The oral bioavailability of the compound alone is approximately 4% . Coadministration with a cd inhibitor can significantly increase exposure to the compound and improve its oral bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of DNA and RNA synthesis. This results in the disruption of cell growth and division, leading to cell death . It also affects various cellular behaviors, including apoptosis and autophagy .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-methylpyrimidine plays a crucial role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary enzymes it interacts with is thymidylate synthase, which is essential for DNA synthesis. The compound inhibits thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate from deoxyuridine monophosphate . Additionally, this compound interacts with RNA modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, leading to alterations in RNA structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, this compound has been shown to inhibit cell proliferation by disrupting DNA and RNA synthesis . This disruption leads to cell cycle arrest and apoptosis. Moreover, the compound affects gene expression by inhibiting the activity of RNA polymerases and other transcription factors, resulting in altered transcriptional profiles . These cellular effects highlight the potential of this compound as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through the inhibition of thymidylate synthase, which is critical for DNA synthesis . By binding to the active site of the enzyme, this compound prevents the conversion of deoxyuridine monophosphate to thymidine monophosphate, leading to a depletion of thymidine triphosphate and subsequent DNA damage . Additionally, the compound interacts with RNA modifying enzymes, inhibiting their activity and leading to changes in RNA structure and function . These interactions collectively contribute to the cytotoxic effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a reduction in its efficacy and potency. Long-term exposure to this compound has been associated with sustained inhibition of DNA and RNA synthesis, resulting in prolonged cell cycle arrest and apoptosis . These temporal effects underscore the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound has been shown to inhibit tumor growth and proliferation without causing significant toxicity . At higher doses, this compound can induce toxic effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve a therapeutic window that maximizes efficacy while minimizing toxicity. Studies in animal models have also identified threshold effects, where a certain dosage is required to achieve a significant therapeutic response .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is its conversion to 5-fluoro-2’-deoxyuridine-5’-monophosphate, which inhibits thymidylate synthase . This conversion is catalyzed by thymidine phosphorylase and other related enzymes. Additionally, this compound can be incorporated into RNA and DNA, leading to the formation of fluorinated nucleotides that disrupt nucleic acid structure and function . These metabolic pathways contribute to the compound’s cytotoxic effects and its potential as an anticancer agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can be distributed to different cellular compartments, including the nucleus and mitochondria . Binding proteins such as thymidine kinase and nucleoside diphosphate kinase play a role in the intracellular distribution and accumulation of the compound . These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA and RNA synthesis . Targeting signals and post-translational modifications, such as phosphorylation, can influence the localization of this compound to specific compartments or organelles . For example, phosphorylation by nucleoside diphosphate kinase can direct the compound to the mitochondria, where it can disrupt mitochondrial DNA synthesis and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

properties

IUPAC Name

5-fluoro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMCZHCYHMGMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570057
Record name 5-Fluoro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54376-50-0
Record name 5-Fluoro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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